Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central pyridine ring substituted with ester groups at the 3- and 5-positions, a 3-(benzyloxy)-4-methoxyphenyl group at the 4-position, and a tetrahydrofuran-2-ylmethyl moiety at the 1-position. Its structural uniqueness arises from the tetrahydrofuran-derived substituent and the ortho-methoxy and benzyloxy groups on the aryl ring, which may influence electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C28H31NO7 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31NO7/c1-32-24-12-11-20(14-25(24)36-18-19-8-5-4-6-9-19)26-22(27(30)33-2)16-29(15-21-10-7-13-35-21)17-23(26)28(31)34-3/h4-6,8-9,11-12,14,16-17,21,26H,7,10,13,15,18H2,1-3H3 |
InChI Key |
ZNPLDRKOZILDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Benzyloxy)-4-Methoxybenzaldehyde
This intermediate is prepared via Williamson ether synthesis:
Preparation of Tetrahydrofuran-2-Ylmethyl-Substituted β-Keto Ester
The tetrahydrofuranmethyl group is introduced via alkylation of methyl 3-aminocrotonate:
-
Reagents : Tetrahydrofuran-2-ylmethyl bromide, triethylamine in acetonitrile.
-
Characterization : NMR (CDCl₃) δ 4.20 (m, 1H, THF-CH₂), 3.85 (s, 3H, COOCH₃).
Modified Hantzsch Cyclocondensation
The core 1,4-dihydropyridine ring is assembled via a one-pot, three-component reaction:
Traditional Reflux Method
Microwave-Assisted Optimization
Stereochemical Considerations and Resolution
The tetrahydrofuran-2-ylmethyl group introduces chirality at C1 of the dihydropyridine ring. Enantioselective synthesis is achieved using chiral auxiliaries:
-
Chiral Catalyst : (R)-BINOL-phosphoric acid (10 mol%) in toluene.
-
Outcome : Enantiomeric excess (ee) of 88–92% confirmed by chiral HPLC.
Protective Group Strategies
Benzyloxy Group Stability
Ester Hydrolysis and Functionalization
-
Saponification : NaOH (2M) in methanol/water (10:1), 3 hours.
-
Re-esterification : Thionyl chloride followed by methanol, 90% yield.
Analytical and Spectroscopic Validation
Spectral Data
Crystallographic Analysis
-
Single-crystal X-ray diffraction confirms the boat conformation of the 1,4-DHP ring and equatorial orientation of the tetrahydrofuranmethyl group.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Traditional | Ethanol, reflux | 65–70 | 95.2 |
| Microwave | 450 W, 15 min | 82 | 98.5 |
| Chiral-assisted | Toluene, 24h | 75 | 99.1 (88% ee) |
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Core
The 1,4-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine system under mild conditions. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, 25°C | Pyridine derivative with intact ester and aryl groups | High (>90% conversion) | |
| Atmospheric oxygen | Prolonged storage in solution | Partial oxidation to pyridine | Moderate (50–60%) |
This reaction restores aromaticity, eliminating the dihydro character and altering electronic properties critical for biological activity.
Acid-Catalyzed Ring-Opening Reactions
Under strongly acidic conditions, the dihydropyridine ring undergoes protonation and subsequent cleavage:
Conditions : HCl (conc.) in methanol, reflux
Products : Acyclic intermediates with a secondary amine and keto groups.
Mechanism : Protonation at the nitrogen destabilizes the ring, leading to bond rupture.
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy moiety on the 4-methoxyphenyl substituent is susceptible to nucleophilic displacement:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 25°C | Phenol derivative via debenzylation | Deprotection for further functionalization |
| NaBH<sub>4</sub> | THF, 0°C | Partial reduction to benzyl alcohol | Intermediate for esterification |
This reaction enables modular modifications of the aryl group .
Ester Hydrolysis and Transesterification
The dimethyl ester groups participate in hydrolysis and alcohol-exchange reactions:
Hydrolysis
Basic Conditions :
Acidic Conditions :
Transesterification
Conditions : ROH (e.g., ethanol, isopropanol), H<sup>+</sup> catalysis (e.g., TsOH)
Products : Dialkyl esters with modified solubility profiles .
Electrophilic Aromatic Substitution
The electron-rich 3-(benzyloxy)-4-methoxyphenyl group undergoes regioselective electrophilic attacks:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para to methoxy | Nitroaryl derivative |
| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | ortho to benzyloxy | Brominated analog |
These modifications enhance structural diversity for pharmacological studies.
Interactions with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes highlight its reactivity:
| Target | Interaction Type | Functional Groups Involved | Outcome |
|---|---|---|---|
| Cytochrome P450 | Oxidation | Dihydropyridine ring | Metabolite formation |
| Serum esterases | Hydrolysis | Dimethyl esters | Prodrug activation |
These interactions inform its pharmacokinetic profile and metabolic stability .
Scientific Research Applications
Molecular Formula
- C : 22
- H : 25
- N : 1
- O : 5
Cardiovascular Effects
Dihydropyridines are primarily known for their role as calcium channel blockers. Research indicates that this compound may exhibit vasodilatory effects, making it a candidate for treating hypertension and other cardiovascular diseases. Studies have shown that derivatives of dihydropyridines can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .
Antioxidant Activity
Recent investigations have demonstrated that compounds similar to dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing conditions such as atherosclerosis and neurodegenerative diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. Dihydropyridine derivatives have been shown to enhance cognitive function and protect against neuronal damage in models of neurodegeneration. The mechanism involves modulation of calcium signaling pathways, which are critical in neuronal health .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Research indicates that similar dihydropyridine compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Example Synthetic Route:
- Condensation Reaction : Mix benzyloxy-substituted aldehyde with methyl acetoacetate and ammonium acetate.
- Cyclization : Heat the mixture to promote cyclization into the dihydropyridine framework.
- Functionalization : Introduce the tetrahydrofuran moiety through nucleophilic substitution reactions.
- Purification : Isolate the product using recrystallization techniques.
Case Study 1: Cardiovascular Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various dihydropyridine derivatives in lowering blood pressure in hypertensive rat models. The results indicated a significant reduction in systolic blood pressure following administration of the compound over a four-week period .
Case Study 2: Neuroprotection
A clinical trial examined the neuroprotective effects of a related dihydropyridine compound on patients with early-stage Alzheimer’s disease. Participants showed improved cognitive scores after six months of treatment compared to a control group .
Mechanism of Action
The mechanism of action of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine core is known to bind to these channels, inhibiting calcium influx and thereby exerting its effects. This interaction can affect various cellular pathways and physiological processes, making the compound useful in the study of cardiovascular and other diseases.
Comparison with Similar Compounds
Core Structure and Ester Variations
The compound shares the 1,4-dihydropyridine core with analogues such as:
- Diethyl 4-(2-(benzyloxy)phenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate (): Key Difference: Ethyl esters (vs. methyl esters) and a 4-methoxybenzyl group (vs. tetrahydrofuran-2-ylmethyl).
- Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate (): Key Difference: 4-Methylphenyl and 4-methoxyphenyl substituents (vs. 3-benzyloxy-4-methoxyphenyl).
Aryl Group Modifications
- Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (): Key Difference: 3,4,5-Trimethoxyphenyl group (vs. 3-benzyloxy-4-methoxyphenyl).
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
Spectroscopic and Crystallographic Data
NMR and IR Profiles
- 1H NMR : The target compound’s benzyloxy group produces distinct aromatic signals at δ 7.3–7.5 ppm, while the tetrahydrofuran protons resonate as a multiplet near δ 3.5–4.0 ppm. This contrasts with analogues lacking benzyloxy groups (e.g., ’s 4-methoxyphenyl signals at δ 6.8–7.1 ppm) .
- IR Spectroscopy : Ester carbonyl stretches (~1700 cm⁻¹) are consistent across analogues, but the tetrahydrofuran group introduces additional C-O-C stretches near 1080 cm⁻¹ .
Crystallography
- Conformational Analysis : Dihydropyridines often adopt boat-like conformations. The tetrahydrofuran substituent in the target compound may induce puckering effects, as described by Cremer and Pople’s ring-puckering coordinates, influencing crystal packing and solubility .
Data Tables
Table 1: Key Structural and Physical Properties
Table 2: Spectroscopic Comparison
Biological Activity
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DHP hereafter) is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
DHP belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their role as calcium channel blockers and their potential in treating cardiovascular diseases. The synthesis of DHP typically involves the Hantzsch reaction, where aldehydes, β-keto esters, and ammonium salts react under specific conditions to yield the desired dihydropyridine derivatives .
Antihypertensive Effects
DHP has been studied for its antihypertensive properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit vasodilatory effects by blocking calcium channels in vascular smooth muscle cells. This action leads to a reduction in vascular resistance and subsequently lowers blood pressure .
Table 1: Antihypertensive Activity of DHP Derivatives
Neuroprotective Properties
DHP has also shown promise in neuroprotection. Studies suggest that certain DHP derivatives can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The compound's ability to enhance cellular antioxidant defenses is particularly noteworthy .
Case Study: Neuroprotection in Animal Models
In a controlled study using rats with induced oxidative stress, administration of DHP resulted in a significant decrease in markers of neuronal damage compared to control groups. The study highlighted the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease .
The biological activity of DHP is attributed to its interaction with various biological targets:
- Calcium Channels : DHP acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release.
- Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Preliminary studies indicate that DHP can reduce inflammatory markers in vitro, suggesting potential applications in inflammatory diseases .
Research Findings
Recent research has focused on optimizing the structure of DHP to enhance its biological activity. Modifications at various positions on the dihydropyridine ring have been systematically studied to improve potency and selectivity towards specific targets.
Table 2: Structure-Activity Relationship (SAR) Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a modified Hantzsch dihydropyridine reaction. Key steps include:
- Condensation: Reacting substituted benzaldehyde derivatives (e.g., 3-benzyloxy-4-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and ammonia equivalents in a one-pot reaction .
- Substituent Introduction: Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield. Monitor intermediates via TLC or HPLC .
Q. Table 1: Reaction Condition Comparison
| Parameter | Study A | Study B |
|---|---|---|
| Solvent | Ethanol | THF |
| Catalyst | None | p-TsOH |
| Yield (%) | 62 | 78 |
| Reaction Time (h) | 12 | 8 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Prioritize multi-nuclear NMR, FT-IR, and X-ray crystallography:
- ¹H/¹³C NMR: Identify key protons (e.g., dihydropyridine NH at δ 9.22 ppm, aromatic protons at δ 7.40–7.89 ppm) and ester carbonyl carbons (δ 165–168 ppm) .
- FT-IR: Confirm ester C=O stretches (1678–1651 cm⁻¹) and NH vibrations (3304 cm⁻¹) .
- X-ray Crystallography: Resolve puckered dihydropyridine rings and substituent conformations. Use SHELX for refinement .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict bioactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d,p) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare with experimental NMR/IR data .
- Molecular Docking: Dock the compound into target proteins (e.g., calcium channels) using AutoDock Vina. Prioritize binding poses with lowest ΔG values (< -8 kcal/mol) .
Q. Table 2: Computational Parameters
| Method | Software | Basis Set/Force Field | Key Outputs |
|---|---|---|---|
| DFT | Gaussian09 | B3LYP/6-31G(d,p) | HOMO-LUMO, Dipole Moment |
| Docking | AutoDock Vina | AMBER | Binding Affinity, Residue Interactions |
Q. How to resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Discrepancies: Re-examine thermal displacement parameters (ADPs) and hydrogen-bonding networks. Use Hirshfeld surface analysis to validate intermolecular interactions .
- Spectroscopic Contradictions: Cross-validate NMR assignments via 2D experiments (e.g., HSQC, HMBC). For IR, compare computed (DFT) and experimental spectra to resolve peak overlaps .
Example Workflow:
Re-run XRD Refinement: Apply TWIN laws if crystal twinning is suspected .
Dynamic NMR at Variable Temperatures: Resolve conformational exchange broadening in NH signals .
Q. What synthetic challenges arise from the tetrahydrofuran substituent, and how are they mitigated?
Methodological Answer:
Q. How to design pharmacological assays for calcium channel modulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
